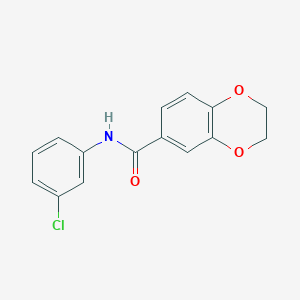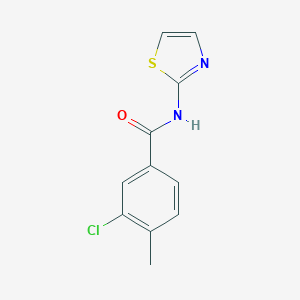![molecular formula C16H11ClN2O2S B251766 N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide, commonly known as CCG-1423, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating cellular signaling pathways and other biological processes.
作用機序
CCG-1423 works by binding to specific proteins and inhibiting their activity. This compound has been shown to bind to the ATP-binding site of Rho kinase, preventing it from phosphorylating its downstream targets. Similarly, CCG-1423 has been shown to inhibit the activity of myosin light chain kinase by binding to its catalytic domain.
Biochemical and physiological effects:
CCG-1423 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and proliferation, the promotion of apoptosis, and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One of the main advantages of using CCG-1423 in lab experiments is its specificity for certain proteins, which allows researchers to target specific cellular processes. However, this compound can also have off-target effects and may not be suitable for all experimental systems. Additionally, the synthesis of CCG-1423 can be complex and time-consuming, which may limit its use in certain labs.
将来の方向性
There are many potential future directions for research involving CCG-1423. For example, this compound could be used to investigate the role of Rho kinase and myosin light chain kinase in various cellular processes. Additionally, CCG-1423 could be used in the development of new therapeutics for diseases such as cancer and inflammatory disorders. Further research is needed to fully understand the potential applications of this compound.
合成法
CCG-1423 can be synthesized through a multi-step process that involves the reaction of several different chemicals. The exact synthesis method can vary depending on the specific laboratory and equipment being used, but typically involves the use of various reagents and solvents to produce the final compound.
科学的研究の応用
CCG-1423 has been used in a wide range of scientific research applications, particularly in the study of cellular signaling pathways and related processes. This compound has been shown to inhibit the activity of several different proteins, including Rho kinase and myosin light chain kinase, which play important roles in cell motility, proliferation, and other cellular functions.
特性
分子式 |
C16H11ClN2O2S |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-5-7-12(8-6-11)18-16(22)19-15(20)14-9-10-3-1-2-4-13(10)21-14/h1-9H,(H2,18,19,20,22) |
InChIキー |
KJZHWEPXSXTTEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)
![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)